Fmoc-1-methyl-DL-tryptophan
Description
Contextual Significance of Modified Amino Acids in Chemical Biology and Peptide Science Research
Modified amino acids, often referred to as non-canonical or unnatural amino acids, are pivotal tools in chemical biology and peptide science. sigmaaldrich.com They are variations of the 20 proteinogenic amino acids, featuring alterations in their side chains, backbone, or stereochemistry. sigmaaldrich.com The incorporation of these modified residues into peptides and proteins allows scientists to probe and manipulate biological systems with a high degree of precision. nih.gov
Key advantages of using modified amino acids in research include:
Enhanced Stability: Peptides and proteins are often susceptible to degradation by proteases. Introducing non-canonical amino acids can increase their resistance to enzymatic cleavage, thereby extending their half-life. iris-biotech.de
Improved Pharmacokinetic Properties: Modifications can be tailored to enhance a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for the development of therapeutic agents. sigmaaldrich.com
Conformational Constraints: Introducing specific modifications can lock a peptide into a particular three-dimensional shape, which can be essential for its biological activity and receptor binding affinity.
Probing Molecular Interactions: Modified amino acids can serve as probes to study protein structure, function, and interactions. For example, incorporating fluorescently tagged or isotopically labeled amino acids can facilitate spectroscopic studies. acs.orgtum.de
The ability to synthesize peptides and proteins with these tailored properties has revolutionized drug discovery and fundamental biological research, enabling the development of novel therapeutics and a deeper understanding of cellular processes. rsc.orgmdpi.com
Overview of Tryptophan Analogs and their Research Utility
Tryptophan, with its unique indole (B1671886) side chain, plays a critical role in protein structure and function. It participates in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are vital for protein stability, folding, and molecular recognition. tum.de Furthermore, its intrinsic fluorescence makes it a natural probe for studying protein dynamics. acs.org
However, the native properties of tryptophan can sometimes be limiting. Tryptophan analogs, which are structurally similar to tryptophan but with specific modifications, offer a way to overcome these limitations and expand the research toolkit. These analogs can be incorporated into peptides and proteins to:
Alter Binding Affinities: Modifications to the indole ring, such as halogenation or methylation, can change the electronic properties of the side chain, thereby modulating interactions with binding partners. iris-biotech.de
Serve as Spectroscopic Probes: Analogs with altered photophysical properties, such as shifted absorption and emission spectra, can provide new windows for spectroscopic analysis, avoiding interference from native tryptophan residues. acs.org
Enhance Biological Activity: The introduction of tryptophan analogs can lead to peptides with improved potency, selectivity, and stability. iris-biotech.deresearchgate.net
The synthesis and incorporation of these analogs can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and biosynthetic incorporation using engineered organisms. nih.govnih.gov
Importance of Fmoc-1-methyl-DL-tryptophan as a Non-Canonical Amino Acid Building Block
This compound is a prominent example of a non-canonical amino acid building block used in peptide synthesis. Its significance stems from two key features: the Fmoc protecting group and the methylation of the indole nitrogen.
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. ontosight.ai Its use is central to Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. nih.gov The mild conditions required for Fmoc group removal allow for the synthesis of complex peptides with a wide range of functional groups. ontosight.ai
The methylation at the 1-position (N1) of the indole ring eliminates the hydrogen bond donor capability of the tryptophan side chain. iris-biotech.de This modification can have profound effects on the resulting peptide's structure and function. For instance, it can prevent certain enzymatic modifications and alter the peptide's binding affinity for its target. The DL-racemic mixture indicates that the compound contains both the D- and L-stereoisomers of 1-methyl-tryptophan, providing a tool for creating peptides with non-natural backbones.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPXIUSEXJJUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Derivatization Strategies for Fmoc 1 Methyl Dl Tryptophan
Synthetic Routes to 1-Methyltryptophan Precursors
Direct N1-Methylation of Tryptophan Derivatives
Direct methylation of the indole (B1671886) nitrogen (N1) of tryptophan derivatives offers a convergent and often efficient route to 1-methyltryptophan. This approach leverages the readily available tryptophan backbone and introduces the methyl group in a subsequent step. Key strategies include electrophilic alkylation and transition metal-catalyzed reactions.
Electrophilic alkylation is a fundamental and widely employed method for the N1-methylation of tryptophan. This approach typically involves the deprotonation of the indole N-H group with a suitable base, followed by quenching the resulting anion with an electrophilic methylating agent. The choice of base, solvent, and methylating agent is crucial for achieving high yields and minimizing side reactions, such as alkylation at the α-amino or carboxyl groups, which are typically protected.
For Nα-protected tryptophan derivatives, such as those with the Fmoc group, various bases have been successfully utilized. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govmonash.educsic.es Methyl iodide (MeI) and dimethyl sulfate (B86663) are the most frequently used methylating agents. monash.educsic.esnih.gov The reaction conditions can be tailored to optimize the yield of the desired N1-methylated product.
Table 1: Electrophilic N1-Methylation of Tryptophan Derivatives
| Starting Material | Base | Methylating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Boc-Trp-OH | NaOH | n-butyl bromide | DMSO | 60 °C | - | nih.gov |
| Nα-protected tryptophan | NaH | Methyl iodide | THF | Room Temp | 88 | researchgate.net |
| o-Ns-protected Fmoc-amino acid | Molecular Sieves (4 Å) | Alkyl halide | - | - | - | nih.gov |
| Resin-bound amino acid | DBU | Dimethyl sulfate/Methyl iodide | - | - | - | csic.es |
Transition metal catalysis offers an alternative and often milder approach to the N1-methylation of indoles and their derivatives. While direct N1-methylation of tryptophan itself is less commonly reported, methodologies developed for simpler indole systems can provide valuable insights. Copper and palladium are the most prominent metals used for such transformations.
Copper-catalyzed N-alkylation of indoles has been demonstrated using various alkylating agents. For instance, copper iodide (CuI) in the presence of a suitable ligand and base can effectively catalyze the N-alkylation of indoles with N-tosylhydrazones. researchgate.netrsc.org Another approach involves the use of cupric subcarbonate (Cu2(OH)2CO3) for the reductive functionalization of CO2 to produce methylamines, which can then be used for N-methylation. rsc.org
Palladium-catalyzed methods have also been explored for the functionalization of indoles. While many palladium-catalyzed reactions on tryptophan focus on C-H activation at other positions of the indole ring, scilit.comrsc.orgresearchgate.netnih.gov there are examples of palladium-catalyzed N-functionalization. For instance, the aza-Wacker reaction, catalyzed by palladium, has been employed for the N-functionalization of indoles with olefins. nih.gov Additionally, palladium-catalyzed nucleomethylation of alkynes has been developed for the synthesis of 3-methylindoles, showcasing the potential of palladium in C-N bond formation involving a methyl group. nih.govsemanticscholar.org
While direct methylation of the indole nitrogen is a common strategy, transition metal-catalyzed C-H activation offers a powerful tool for the synthesis of tryptophan analogs, which can be conceptually extended to the synthesis of 1-methyltryptophan. chim.it Rhodium and iridium are notable catalysts in this domain.
Rhodium(III)-catalyzed C-H functionalization of anilines has been reported for the regioselective synthesis of non-canonical tryptophans. nih.govprinceton.edu This method involves the annulation of protected anilines with alkynyl chlorides, proceeding through a Boc-directed C-H metalation and demetalation sequence. nih.govprinceton.edu While this approach primarily focuses on substitution on the benzene (B151609) ring of the indole, modifications could potentially allow for the use of N-methylated aniline (B41778) precursors to generate 1-methyltryptophan derivatives. Rhodium catalysis has also been utilized for the C7 functionalization of tryptophan. researchgate.net
Iridium-catalyzed C-H borylation of amino acids has also been described, providing a handle for further functionalization. acs.org Although this method does not directly introduce a methyl group, it highlights the potential of C-H activation strategies in modifying amino acid side chains.
De Novo Synthesis from Substituted Indole Precursors
An alternative to the direct methylation of tryptophan is the de novo synthesis of the amino acid from a pre-functionalized indole precursor, such as 1-methylindole (B147185). This approach offers the advantage of avoiding potential side reactions on the tryptophan backbone and allows for greater flexibility in introducing various substituents on the indole ring.
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgpearson.com The Strecker synthesis can be readily adapted for the preparation of tryptophan and its analogs by using the corresponding indole-3-acetaldehyde as the starting material. pearson.comrsc.org
For the synthesis of 1-methyl-DL-tryptophan, the Strecker reaction would commence with 1-methylindole-3-acetaldehyde. This aldehyde can be synthesized from 1-methyltryptophan itself or through other synthetic routes starting from 1-methylindole. The reaction with ammonium (B1175870) chloride and potassium cyanide would yield the corresponding α-aminonitrile, which upon hydrolysis, would afford 1-methyl-DL-tryptophan. pearson.com The classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org
Construction of Amino Acid Backbone from Indole Derivatives
A primary strategy for the synthesis of N-methylated tryptophan derivatives involves the construction of the amino acid backbone by coupling an appropriate amino acid precursor with a pre-functionalized indole. chim.it This approach is advantageous as it allows for the early introduction of the N-methyl group on the indole ring, circumventing potential side reactions or racemization that might occur if methylation were performed at a later stage on the tryptophan molecule itself. chim.it
One notable example of this methodology is the palladium-catalyzed β-C(sp³)-H activation of an alanine (B10760859) derivative, followed by a cross-coupling reaction with a 3-iodoindole. chim.it To achieve selectivity in the C-H activation step, a directing group is typically required at the C-terminal end of the alanine. Amides of 2-(methylthio)-aniline (MTA) have been shown to be particularly effective, demonstrating high selectivity for mono-substitution. chim.it
In a synthesis reported by Tran and Daugulis (2012), this strategy was employed to prepare a 1-methyltryptophan derivative. The process involved the reaction of an N-phthaloyl protected alanine bearing an MTA directing group with 3-iodo-1-methylindole. The coupling was facilitated by a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a silver trifluoroacetate (B77799) (AgTFA) co-catalyst, yielding the desired 1-methyltryptophan product in good yield. chim.it This method effectively builds the complete amino acid structure by forming the crucial C-C bond between the indole ring and the alanine β-carbon. chim.it
Enantioselective Synthesis of 1-Methyl-L-tryptophan and its Enantiomers
The synthesis of enantiomerically pure forms of 1-methyltryptophan is critical for their application in biological and pharmaceutical research, as the D- and L-enantiomers can exhibit significantly different activities. wikipedia.org Several stereoselective strategies have been developed to access these chiral molecules, including the use of chiral auxiliaries and enantioselective catalytic reactions. rsc.org
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. rsc.orgwikipedia.org This strategy has been successfully applied to the asymmetric synthesis of tryptophan analogues. rsc.orgresearchgate.net
One of the most well-established methods utilizes the Schöllkopf chiral auxiliary, a bis-lactim ether derived from a chiral amino acid like D-valine. researchgate.netacs.org In this approach, the Schöllkopf reagent is first lithiated to form a chiral enolate. This enolate then reacts with an electrophile, such as a substituted indolylmethyl derivative, to form the adduct with high diastereoselectivity. nih.gov Subsequent mild acid hydrolysis cleaves the auxiliary, yielding the desired α-substituted amino acid methyl ester in high enantiomeric purity. nih.gov The auxiliary can then be recovered for reuse. wikipedia.org
Another effective method is the chiral auxiliary-facilitated Strecker amino acid synthesis. rsc.org This strategy employs chiral amines, such as (S)-α-methylbenzylamine, as the auxiliary. The synthesis begins with the formation of an α-aminonitrile from an aldehyde, potassium cyanide, and the chiral amine. The resulting diastereomeric nitriles can be separated, and subsequent hydrolysis yields the enantiomerically pure amino acid. rsc.org
| Chiral Auxiliary | Methodology | Key Features | Reference |
|---|---|---|---|
| Schöllkopf Reagent (from D-Valine) | Alkylation of a chiral glycine (B1666218) enolate equivalent | Provides access to L-tryptophan derivatives; high diastereoselectivity. | researchgate.netacs.orgnih.gov |
| (S)-α-methylbenzylamine | Asymmetric Strecker Synthesis | Utilizes inexpensive chiral amine; applicable to a range of substituted indoles. | rsc.org |
| BINOL (1,1'-Binaphthyl-2,2'-diol) | Alkylation of chiral glycine derivatives | Axially chiral auxiliary; achieves moderate to good diastereomeric excess. | wikipedia.org |
Asymmetric catalytic hydrogenation of prochiral α,β-didehydroamino acid precursors is a powerful and efficient method for producing enantiomerically pure amino acids. chim.it This technique involves the use of a chiral transition metal catalyst, typically based on rhodium, which coordinates to the double bond of the substrate and directs the addition of hydrogen from one face, thereby creating a new stereocenter with high enantioselectivity. chim.itacs.org
The dehydroamino acid substrates are readily accessible, often prepared through methods like the Horner-Wadsworth-Emmons reaction of glycine-derived phosphonates with aldehydes or the condensation of an indole-3-carboxaldehyde (B46971) with an N-acylglycine derivative. chim.itacs.org
For the synthesis of tryptophan analogues, N-acyl-α,β-didehydrotryptophan derivatives are hydrogenated in the presence of a chiral rhodium-phosphine complex. acs.orgacs.org Ligands such as DIPAMP ((ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphane]) and DuPHOS derivatives have proven highly effective in achieving excellent enantiomeric excesses (ee). chim.it For instance, the hydrogenation of the dehydro-precursor for 5-bromo-tryptophan using a [((S,S)-Et-DuPHOS)-Rh]OTf catalyst resulted in the S-enantiomer with high yield and enantioselectivity. chim.it
| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (Z)-N-acetyl-α,β-didehydro-6-methyltryptophan | Rh-(chiral phosphine) | (R)-N-acetyl-6-methyltryptophan | 82% | acs.org |
| Dehydro-5-bromotryptophan derivative | [((S,S)-Et-DuPHOS)-Rh]OTf | (S)-5-bromotryptophan | High | chim.it |
| (Z)-N-benzoyl-α,β-didehydrotryptophan methyl ester | Rh-(DIPAMP) | (S)-N-benzoyl-tryptophan methyl ester | >95% | chim.it |
Direct N-methylation of tryptophan presents a significant challenge in controlling and preserving the stereochemistry at the α-carbon. The conditions required for methylation, often involving strong bases, can lead to racemization of the sensitive α-proton. google.com
To circumvent this issue, a common and effective strategy is to introduce the methyl group onto the indole nitrogen before the construction of the chiral amino acid side chain. chim.it This approach involves starting with 1-methylindole or a derivative thereof, such as 3-iodo-1-methylindole. chim.it The chiral amino acid backbone is then built onto this pre-methylated scaffold using one of the enantioselective methods described previously, such as C-H activation coupling with a chiral alanine derivative or alkylation of a chiral glycine equivalent. chim.it By forming the stereocenter after the indole nitrogen is already methylated, the risk of racemization at the α-carbon during the methylation step is completely avoided, thus ensuring the preservation of stereochemical integrity. chim.it
Enzymatic approaches also offer excellent control over stereochemistry. For example, the enzyme tryptophanase can catalyze the coupling of methylated indole moieties with S-methyl-L-cysteine to produce various methylated L-tryptophan derivatives with perfect stereospecificity. nih.gov
Fmoc-Protection Strategies for 1-Methyl-DL-tryptophan
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in modern peptide synthesis, prized for its stability under various conditions and its clean removal with a mild base (piperidine). The introduction of this group onto the α-amino nitrogen of 1-methyl-DL-tryptophan is a key step for its use as a building block in solid-phase or solution-phase peptide synthesis. acs.org
N-alpha-Fmoc Group Introduction Mechanisms and Conditions
The introduction of the Fmoc group onto the α-amino function of an amino acid is typically achieved through a nucleophilic acyl substitution reaction. The amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of an activated Fmoc derivative.
The general mechanism proceeds as follows:
Deprotonation: In a slightly basic medium, the α-amino group of 1-methyl-DL-tryptophan is partially deprotonated, increasing its nucleophilicity.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the Fmoc-reagent (e.g., Fmoc-OSu). This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, and a stable leaving group (e.g., N-hydroxysuccinimide) departs, resulting in the formation of the stable N-α-Fmoc-1-methyl-DL-tryptophan.
The reaction is typically carried out in a mixed solvent system, such as aqueous acetone (B3395972) or aqueous dioxane, in the presence of a mild inorganic base like sodium bicarbonate or sodium carbonate to maintain a pH that facilitates the reaction while minimizing side reactions. acs.org
| Fmoc Reagent | Abbreviation | Typical Conditions | Leaving Group |
|---|---|---|---|
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Aqueous acetone or dioxane, NaHCO₃ or Na₂CO₃, room temperature | N-Hydroxysuccinimide (NHS) |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Aqueous dioxane, Na₂CO₃, 0 °C to room temperature | Chloride (Cl⁻) |
| Fmoc-pentafluorophenyl ester | Fmoc-OPfp | DMF or NMP, DIPEA, room temperature | Pentafluorophenol |
Reaction with Activated Fmoc Reagents (e.g., Fmoc-Cl, Fmoc-Succinimydl Carbonate)
The protection of the primary amino group of 1-methyl-DL-tryptophan is most commonly achieved using activated N-Fmoc reagents. The two principal reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
The reaction with Fmoc-Cl is typically performed under Schotten-Baumann conditions, which involve an aqueous alkaline medium. A solution of sodium carbonate or sodium bicarbonate is often used to maintain the necessary pH. researchgate.nettotal-synthesis.com The amine nucleophile of 1-methyl-DL-tryptophan attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing the chloride leaving group. total-synthesis.com A common side reaction when using Fmoc-Cl is the formation of dipeptide impurities (Fmoc-Xaa-Xaa-OH) due to unwanted carboxyl activation. nih.gov
Fmoc-OSu is a widely used alternative that often provides cleaner reactions. total-synthesis.com This reagent is more stable than Fmoc-Cl and less prone to causing the formation of oligopeptide byproducts. total-synthesis.comnih.gov The reaction with Fmoc-OSu is also carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a solvent like aqueous dioxane or dimethylformamide (DMF). total-synthesis.comorganic-chemistry.org The succinimidyl ester is an excellent leaving group, facilitating the acylation of the amino group.
| Reagent | Typical Conditions | Advantages | Potential Issues |
| Fmoc-Cl | Aqueous sodium carbonate or bicarbonate; Dioxane/water | Readily available; Fast reaction | Formation of dipeptide byproducts; Moisture sensitive researchgate.nettotal-synthesis.comnih.gov |
| Fmoc-OSu | Sodium bicarbonate in aqueous dioxane; Pyridine/CH2Cl2 | More stable than Fmoc-Cl; Lower incidence of side reactions total-synthesis.comnih.gov | Can lead to Fmoc-β-Ala-OH formation through Lossen rearrangement nih.gov |
Role of Silylating Agents in Fmoc Protection
To circumvent issues such as poor solubility of the starting amino acid and the formation of oligomeric byproducts, a key strategy involves the use of silylating agents. nih.gov An intermediate silylation step can protect the carboxylic acid function, enhancing the solubility of the amino acid in organic solvents and preventing its unwanted activation during the introduction of the Fmoc group. nih.govnih.gov
The process typically involves treating the 1-methyl-DL-tryptophan with a silylating agent, such as chlorotrimethylsilane (B32843) (TMS-Cl), often in the presence of a base like triethylamine. This in situ reaction forms a transient trimethylsilyl (B98337) ester of the carboxylic acid. This silylated intermediate is then reacted directly with the Fmoc reagent (e.g., Fmoc-Cl). The silyl (B83357) group increases the nucleophilicity of the amino group and prevents the carboxyl group from participating in side reactions. nih.gov Following the successful N-protection, the silyl ester is easily hydrolyzed back to the free carboxylic acid during the aqueous workup. This method has been shown to provide Fmoc-amino acids in excellent yields and high purity after a simple extractive isolation. nih.gov
Optimization of Reaction Parameters for High Yield and Purity
Achieving optimal yield and purity in the synthesis of Fmoc-1-methyl-DL-tryptophan requires careful control over several reaction parameters.
pH Control : The derivatization of amino acids with Fmoc-Cl requires an alkaline pH, typically between 8.0 and 10.0, to ensure the amino group is sufficiently deprotonated and nucleophilic. oup.com Borate (B1201080) buffers are commonly used to maintain this pH range. oup.com
Reagent Concentration : The concentration of the Fmoc reagent is a critical factor. researchgate.net A sufficient excess must be used to drive the reaction to completion, but a large excess can lead to difficulties in purification and an increase in side products, such as the hydrolysis product Fmoc-OH. oup.comcreative-proteomics.com
Solvent System : The choice of solvent is crucial for ensuring all reactants are soluble. Mixtures of water with organic solvents like dioxane, acetonitrile, or ethanol (B145695) are frequently employed. researchgate.netrsc.org An efficient method for Fmoc protection has been developed using a water:ethanol (3:1) mixture. rsc.org
Temperature and Reaction Time : The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 60°C) to increase the reaction rate. oup.comrsc.org Reaction times are generally short, often completing within minutes to a few hours. oup.comresearchgate.net Monitoring the reaction by techniques like thin-layer chromatography (TLC) is essential to determine the point of completion and avoid prolonged reaction times that could lead to byproduct formation. rsc.org
Microwave Irradiation : A solvent-free approach using microwave irradiation has been shown to produce Fmoc-protected amines in excellent yields within just five minutes, presenting a more sustainable and rapid alternative to conventional heating. researchgate.net
| Parameter | Optimized Condition | Rationale |
| pH | 8.0 - 10.0 (Borate Buffer) | Ensures deprotonation of the α-amino group for nucleophilic attack. oup.com |
| Solvent | Aqueous-organic mixtures (e.g., Water:Ethanol) | Enhances solubility of both the amino acid and the Fmoc reagent. rsc.org |
| Temperature | Room temperature to 60°C or Microwave | Balances reaction rate against potential degradation or side reactions. oup.comrsc.orgresearchgate.net |
| Reaction Time | 5 minutes to a few hours (TLC monitored) | Prevents the formation of byproducts from over-reaction. oup.comrsc.orgresearchgate.net |
Orthogonality with Other Protecting Groups for Side Chains and Indole Nitrogen in Synthesis
A cornerstone of modern solid-phase peptide synthesis (SPPS) is the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.debiosynth.com The Fmoc/tBu (tert-butyl) strategy is the most widely used orthogonal scheme. nih.goviris-biotech.denbinno.com
The Fmoc group, which protects the α-amino group, is labile to bases, typically a solution of piperidine (B6355638) in DMF. iris-biotech.dewikipedia.org In contrast, side-chain protecting groups are generally acid-labile, removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de
In the specific case of this compound, the indole nitrogen is already alkylated and thus does not require a protecting group. This is advantageous as the unprotected indole of tryptophan can be susceptible to modification during peptide synthesis and cleavage. peptide.com The standard protection for the tryptophan indole in Fmoc chemistry is an acid-labile Boc group (Fmoc-Trp(Boc)-OH). peptide.com Since the 1-methyl modification already serves this protective role, the orthogonality considerations for this compound focus on its compatibility with the side-chain protecting groups of other amino acids used in the synthesis.
The stability of the Fmoc group toward acids ensures its integrity during the removal of other acid-sensitive groups. total-synthesis.comwikipedia.org This allows for the selective deprotection of the α-amino group at each step of peptide elongation without disturbing the side-chain protection of other residues, such as t-butyl ethers for serine, t-butyl esters for aspartic acid, or the Boc group for lysine. peptide.comiris-biotech.de
Advanced Derivatization Techniques for this compound
Pre-column Derivatization for Chromatographic Analysis
Due to their simple structures, many amino acids lack strong chromophores or fluorophores, making their detection at low concentrations challenging. creative-proteomics.com Pre-column derivatization is a widely employed technique to attach a labeling agent to the amino acid before chromatographic separation, thereby enhancing its detectability. creative-proteomics.comnih.gov Reagents like Fmoc-Cl are used to convert amino acids into derivatives that can be readily detected by UV or fluorescence detectors. creative-proteomics.comresearchgate.net This method enables high-speed analysis and can be automated, reducing time and labor compared to post-column derivatization. shimadzu.com
Use of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) for Primary and Secondary Amines
Fmoc-Cl is a highly effective derivatizing agent for both primary and secondary amines, making it suitable for the analysis of a wide range of amino acids. researchgate.netresearchgate.netdss.go.th The reaction is rapid, and the resulting Fmoc-amino acid derivatives are stable, allowing for reliable quantification. oup.comresearchgate.net
The derivatization process is typically carried out at room temperature in an alkaline borate buffer (pH ≥ 8.0). oup.comresearchgate.net An aliquot of the sample containing the amino acid is mixed with the buffer, followed by the addition of Fmoc-Cl dissolved in an organic solvent like acetonitrile. oup.com The reaction is usually complete within minutes. To remove excess, unreacted Fmoc-Cl, which can hydrolyze to the fluorescent Fmoc-OH and interfere with the analysis, a scavenger agent such as 1-aminoadamantane (ADAM) is often added. oup.com ADAM is a hydrophobic primary amine that reacts quickly with the remaining Fmoc-Cl to form a non-interfering complex. oup.com The resulting derivatized sample can then be directly injected into a reversed-phase high-performance liquid chromatography (RP-HPLC) system for separation and quantification. oup.comresearchgate.net
Optimization of Reaction Time, pH, and Solvent Composition
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters, including reaction time, pH, and the composition of the solvent system. While specific studies exclusively detailing the optimization for this particular N-methylated tryptophan analogue are not extensively documented, a comprehensive understanding can be derived from the broader literature on Fmoc protection of amino acids, particularly tryptophan and its derivatives.
The derivatization of amino acids with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is typically conducted under alkaline conditions to facilitate the nucleophilic attack of the amino group on the chloroformate. researchgate.net The reaction time is a critical factor that is often interdependent with pH and temperature. Shorter reaction times are generally preferred to minimize potential side reactions. For many amino acids, derivatization can be completed in as little as 5 minutes, though some protocols extend this to 20 or 40 minutes to ensure complete reaction. researchgate.netnih.govnih.gov
The pH of the reaction medium is arguably one of the most influential parameters. An alkaline pH is necessary to deprotonate the amino group, thereby increasing its nucleophilicity. researchgate.net Borate buffers are commonly employed to maintain the desired pH, with optimal values reported across a range from pH 8.0 to as high as 11.4. researchgate.netacs.org One study found that a pH of 10, using a borate buffer, yielded the best results for the derivatization of amino acids in fruit juices. researchgate.net Another investigation into quantitative derivatization settled on a pH of 11.4. acs.org It is important to note that excessively high pH can lead to the hydrolysis of the Fmoc-Cl reagent and potentially promote side reactions involving the indole nucleus of tryptophan, although the N-methylation at the 1-position in this compound is expected to mitigate some of these side reactions.
The choice of solvent composition is crucial for ensuring the solubility of both the amino acid and the Fmoc-Cl reagent, as well as for influencing the reaction kinetics. Acetonitrile is a frequently used solvent in combination with aqueous buffers. researchgate.netnih.gov Other organic solvents such as tetrahydrofuran (B95107) (THF) have also been used, particularly in the synthesis of modified tryptophan derivatives. researchgate.net The use of solvent mixtures, for instance, acetonitrile-water, is a common strategy to balance the solubility requirements of the hydrophilic amino acid and the more hydrophobic Fmoc-Cl. ikm.org.my In the context of solid-phase peptide synthesis, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard, though their use in the initial Fmoc derivatization in solution is also documented. oup.comnih.gov The N-methylation of the indole ring in tryptophan may enhance its solubility in organic solvents, a factor that should be considered when optimizing the solvent system. nih.gov
Table 1: Optimized Reaction Conditions for Fmoc Derivatization of Amino Acids
| Parameter | Optimized Value/Range | Buffer/Solvent System | Reference |
|---|---|---|---|
| pH | 8.0 - 11.4 | Borate Buffer | researchgate.netacs.org |
| 9.0 | Acetonitrile containing reagents | nih.gov | |
| 10.0 | 0.2M Borate Buffer | researchgate.net | |
| Reaction Time | 5 minutes | - | researchgate.net |
| 20 minutes | - | nih.gov | |
| 40 minutes | Ambient Temperature | acs.org | |
| Solvent Composition | Acetonitrile-Water | Ratio of 50:50 (v/v) | ikm.org.my |
| Tetrahydrofuran (THF) | Used for modified tryptophan | researchgate.net | |
| N,N-dimethylformamide (DMF) | Common in solid-phase synthesis | oup.com |
Considerations for Derivative Stability and Quantification in Analytical Procedures
The stability of this compound and its derivatives is a critical consideration for accurate quantification in analytical procedures. Generally, Fmoc-amino acid derivatives are stable for extended periods, with some studies reporting stability for over 48 hours, which is advantageous for automated analysis of multiple samples. acs.org The stability of these derivatives is, however, pH-dependent. Following the derivatization reaction under alkaline conditions, it is a common practice to acidify the mixture to stabilize the Fmoc derivatives. ikm.org.my This step is crucial as the derivatives can be unstable under basic conditions over longer periods. ikm.org.my
The indole nucleus of tryptophan can be susceptible to modification during peptide synthesis and cleavage, particularly under acidic conditions. acs.org However, the use of a protecting group on the indole nitrogen, such as a tert-butyloxycarbonyl (Boc) group, has been shown to prevent side reactions. acs.org While the 1-methyl group in this compound is not a traditional protecting group, it may influence the electronic properties of the indole ring and its susceptibility to certain reactions. N-methylation of peptides is a known strategy to enhance metabolic stability. nih.govnih.gov
Quantification of this compound and its derivatives is most commonly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection. rsc.orgnih.gov The fluorenyl group of the Fmoc moiety exhibits strong UV absorbance, which allows for sensitive detection. rsc.org The quantification is typically based on the peak area from the HPLC chromatogram, and a calibration curve is generated using standards of known concentrations. rsc.org The limit of detection for Fmoc-amino acids can be in the femtomole to picomole range, depending on the detection method used. nih.govacs.org For tryptophan derivatives, a quantitation limit of 10 pmol has been reported. nih.gov Another approach to quantification involves the cleavage of the Fmoc group and measurement of the released dibenzofulvene-piperidine adduct by UV-vis spectroscopy. nih.gov
It is important to be aware of potential impurities that can interfere with accurate quantification. These can arise from the synthesis of the Fmoc-amino acid itself or during subsequent handling and analysis. For instance, the presence of free amino acids can lead to the formation of dipeptides during peptide synthesis, and impurities in the Fmoc-Cl reagent can also lead to byproducts. google.com Therefore, the use of high-purity reagents and careful control of reaction conditions are paramount for obtaining accurate and reproducible quantification results.
Table 2: Analytical Parameters for Fmoc-Amino Acid Derivatives
| Parameter | Details | Method | Reference |
|---|---|---|---|
| Stability | > 48 hours | Acidified post-derivatization | acs.org |
| Unstable under basic conditions | - | ikm.org.my | |
| Quantification | UV or Fluorescence Detection | HPLC | rsc.orgnih.gov |
| Measurement of dibenzofulvene-piperidine adduct | UV-vis spectroscopy | nih.gov | |
| Limit of Detection | Femtomole to Picomole range | HPLC | nih.govacs.org |
| 10 pmol for Tryptophan derivatives | HPLC | nih.gov |
Advanced Applications in Peptide Chemistry Research
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Fmoc-1-methyl-DL-tryptophan is fully compatible with the standard fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. luxembourg-bio.comcreative-peptides.com This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. luxembourg-bio.com The Fmoc group serves as a temporary protecting group for the α-amino group, which is selectively removed at each cycle of the synthesis, typically with a secondary amine base like piperidine (B6355638), before the next amino acid is coupled. creative-peptides.compeptide.com
| Property | Value |
|---|---|
| CAS Number | 138775-51-6 calpaclab.com |
| Molecular Formula | C27H24N2O4 calpaclab.com |
| Molecular Weight | 440.5 g/mol calpaclab.com |
The incorporation of this compound is a strategic choice for constructing peptides with sophisticated structures and functions. Amino acids and short peptides modified with the Fmoc group are recognized for their self-assembly characteristics, which are promoted by the hydrophobicity and aromaticity of the Fmoc moiety. researchgate.net Methylation of the indole (B1671886) nitrogen on the tryptophan side chain prevents the formation of hydrogen bonds at this position, which can significantly alter the conformational preferences of the peptide backbone. This modification is crucial for designing peptides where specific folds or secondary structures are desired. Furthermore, the 1-methyl group provides steric hindrance and electronic modifications to the indole ring, which can be exploited to fine-tune the biological activity and stability of the final peptide. chemimpex.com
The efficiency of peptide bond formation is critical for the success of SPPS. The quality of amino acid building blocks is paramount, as impurities can negatively affect coupling efficiency, leading to truncated sequences and difficult purifications. iris-biotech.de Standard coupling reactions in Fmoc-SPPS involve the activation of the carboxylic acid of the incoming Fmoc-amino acid. creative-peptides.com Common activators include carbodiimides like diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, which form reactive intermediates that readily couple with the free amine of the resin-bound peptide chain. creative-peptides.comrsc.org
A significant advantage of using this compound is the mitigation of side reactions typically associated with the tryptophan indole ring. During the repetitive acid treatments for cleavage from the resin in Boc-based synthesis or even the final acidolytic cleavage in Fmoc-SPPS, the unprotected indole ring of tryptophan is susceptible to oxidation and alkylation by cationic species. peptide.comnih.gov Protecting the indole nitrogen with a Boc group is a common strategy to prevent these side reactions. The 1-methyl group in this compound serves a similar protective function, effectively blocking the N1 position from electrophilic attack throughout the synthesis and cleavage steps.
Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly). nih.goviris-biotech.de This base-catalyzed intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection step, leading to the formation of a succinimide (B58015) ring. chempep.comiris-biotech.de This intermediate can then hydrolyze to form a mixture of α- and β-aspartyl peptides, or react with piperidine to form piperidide adducts, all of which are difficult to separate from the desired product. nih.goviris-biotech.de
While aspartimide formation is primarily dependent on the Asp residue and its C-terminal neighbor, the local peptide conformation can influence its rate. nih.gov Strategies to suppress this side reaction often focus on modifying the aspartate residue itself, for instance, by using bulkier side-chain protecting groups. iris-biotech.de Another effective method is the use of backbone protection, such as incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the amino acid following the Asp residue, which physically prevents the cyclization reaction. rsc.org The use of modified tryptophan, such as this compound, does not directly prevent aspartimide formation, as the mechanism is independent of the tryptophan side chain. Prevention relies on established strategies targeting the Asp residue or the adjacent backbone amide. iris-biotech.dersc.org
| Strategy | Mechanism | Reference |
|---|---|---|
| Bulky Asp(OR) esters | Sterically hinders the nucleophilic attack of the backbone nitrogen. | iris-biotech.de |
| Backbone Protection (e.g., Hmb) | Prevents the formation of the succinimide ring by modifying the amide nitrogen. | rsc.org |
| Cyanosulfurylides (CSY) | Masks the aspartic acid side-chain carboxylic acid with a stable C-C bond. | researchgate.net |
| Addition of Acidic Modifiers | Reduces the basicity of the deprotection solution (e.g., adding HOBt or Oxyma to piperidine). | nih.govchempep.com |
Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of amino acid coupling in SPPS. nih.gov This side reaction is particularly problematic for certain amino acids, such as histidine and cysteine. nih.gov The urethane-based Fmoc protecting group is specifically designed to suppress racemization during activation and coupling. nih.gov However, the choice of coupling reagent and reaction conditions can still influence the extent of epimerization. nih.gov For tryptophan derivatives, racemization is generally low with standard coupling reagents. The introduction of the 1-methyl group on the indole does not significantly increase the risk of racemization at the α-carbon during standard Fmoc-SPPS coupling protocols.
Strategies for Minimizing Side Reactions during SPPS with Modified Tryptophan
Design and Synthesis of Peptidomimetics and Constrained Peptide Analogs
The synthesis of conformationally stable or constrained peptides is of great interest for improving biological activity, receptor selectivity, and metabolic stability. iris-biotech.de Incorporating modified amino acids is a key strategy to achieve these goals. This compound serves as an important building block in this context. chemimpex.com
By introducing a methyl group on the indole nitrogen, the conformational freedom of the tryptophan side chain is restricted. This pre-organization can help to stabilize specific secondary structures, such as helices or turns, which are often crucial for receptor binding. iris-biotech.de The use of such constrained building blocks is a powerful tool in structure-activity relationship (SAR) studies, allowing researchers to probe the optimal conformation required for biological function. The incorporation of this compound into peptide sequences can lead to analogs with enhanced properties, making it a valuable component in the design of novel therapeutic peptides and peptidomimetics. chemimpex.comiris-biotech.de
Rational Design of this compound-Containing Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics such as enhanced stability, receptor affinity, and bioavailability. nih.gov The rational design of these molecules involves the deliberate selection of non-standard amino acids to achieve specific conformational or interactive properties. nih.govnih.gov this compound is a valuable reagent in this context, as the methylation of the indole nitrogen introduces significant changes to the tryptophan side chain.
The design strategy for incorporating this modified residue is often aimed at:
Eliminating Hydrogen Bonding: The N1-H group of the natural tryptophan indole ring can act as a hydrogen bond donor. By replacing the hydrogen with a methyl group, researchers can eliminate this interaction, which can be crucial for disrupting undesired binding or for promoting a specific conformational state that does not rely on that hydrogen bond.
Modulating Electronic Properties: Methylation alters the electron density of the indole ring system, which can fine-tune cation-π or π-π stacking interactions with a biological target.
In practice, this compound is incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov The selection of this specific analog is driven by computational modeling and structure-activity relationship (SAR) studies, where the goal is to optimize the peptide's interaction with a target protein by leveraging the unique properties of the N1-methylated indole ring. nih.gov
Influence of Indole N1-Methylation on Peptide Conformation and Bioactivity in Research Models
The methylation at the N1 position of the tryptophan indole ring profoundly influences both the local and global conformation of a peptide, which in turn affects its biological activity. ub.edu This modification is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based compounds in research settings. nih.gov
The primary effects of indole N1-methylation include:
Conformational Rigidity: The steric hindrance from the methyl group can restrict the dihedral angles of the peptide backbone, leading to a more defined and rigid conformation. researchgate.net This pre-organization of the peptide into its bioactive shape can reduce the entropic penalty upon binding to its target, potentially increasing affinity.
Altered Hydrogen Bonding Network: The removal of the indole N-H as a hydrogen bond donor prevents the formation of intramolecular or intermolecular hydrogen bonds involving this group. ub.edu This can destabilize certain secondary structures while favoring others, leading to a completely different three-dimensional fold.
Enhanced Lipophilicity: The addition of a methyl group increases the hydrophobicity of the tryptophan side chain. This can enhance the peptide's ability to cross cell membranes and may improve its metabolic stability by shielding it from proteolytic enzymes. nih.gov
Cis/Trans Isomerization: N-methylation of a peptide backbone amide bond is known to lower the energy barrier between the cis and trans conformations, increasing the likelihood of the cis form. ub.edu While the methylation in this compound is on the side chain, the resulting steric bulk can influence the conformational preferences of the adjacent peptide bond.
These structural changes collectively impact the bioactivity of the peptide. For instance, increased metabolic stability leads to a longer half-life in biological systems. nih.gov Furthermore, the altered conformation can lead to enhanced selectivity for a specific receptor subtype, as the modified peptide may fit more precisely into the binding pocket of the intended target while having a reduced affinity for off-targets. nih.gov
Table 1: Effects of Indole N1-Methylation on Peptide Properties
| Property | Influence of N1-Methylation | Consequence for Bioactivity |
|---|---|---|
| Hydrogen Bonding | Eliminates the indole N-H as a hydrogen bond donor. ub.edu | Alters intramolecular and intermolecular interactions, potentially changing binding mode and specificity. |
| Steric Profile | Increases steric bulk around the indole ring. researchgate.net | Restricts conformational freedom, leading to a more rigid structure that can enhance receptor affinity. |
| Lipophilicity | Increases the hydrophobicity of the side chain. | May improve membrane permeability and metabolic stability. nih.gov |
| Conformation | Can influence local backbone angles and favor specific rotamers. | Pre-organizes the peptide into a bioactive conformation, potentially increasing binding potency. nih.gov |
Construction of Cyclic and Macrocyclic Peptides Incorporating the Modified Residue
Cyclic and macrocyclic peptides are of great interest in drug discovery because their constrained structures often exhibit higher receptor affinity, selectivity, and stability compared to their linear counterparts. nih.gov The incorporation of this compound into these structures is a powerful strategy for further refining their conformational properties.
The construction process typically follows these steps:
Linear Peptide Synthesis: A linear peptide precursor containing the 1-methyl-DL-tryptophan residue is assembled on a solid support using Fmoc-SPPS. Orthogonally protected amino acids (e.g., Lys, Asp, Glu) may be included at strategic positions to serve as anchor points for cyclization.
Side-Chain Deprotection: The protecting groups on the side chains intended for cyclization are selectively removed while the peptide remains attached to the resin.
On-Resin Cyclization: A linkage is formed between the deprotected side chains. This is commonly a lactam bridge formed between an amine (e.g., from Lysine) and a carboxylic acid (e.g., from Aspartic acid), creating a head-to-side-chain or side-chain-to-side-chain macrocycle.
Cleavage and Final Deprotection: The cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, typically using a strong acid cocktail. nih.gov
Development of Peptide-Based Research Probes and Affinity Reagents
Peptide-based probes are indispensable tools for studying biological processes, enabling the detection and isolation of specific proteins and other biomolecules. nih.gov Peptides containing 1-methyl-DL-tryptophan can be developed into highly specific probes and affinity reagents due to the unique properties of the modified indole side chain.
Tryptophan itself is naturally fluorescent, a property that is often exploited in the design of biological probes. rsc.org The methylation of the indole nitrogen alters the electronic environment of the chromophore, which can lead to distinct changes in its photophysical properties, such as its fluorescence quantum yield and emission wavelength. These altered properties can be harnessed to create novel fluorescent probes for monitoring biological events or quantifying protein binding without the need for an external fluorophore.
Furthermore, peptides incorporating this compound can be synthesized and immobilized on a solid support, such as agarose (B213101) beads, to create affinity chromatography reagents. The 1-methyl-tryptophan residue can serve as a unique recognition element, providing a specific point of interaction for the target protein. This allows for the selective capture and purification of a protein of interest from a complex biological mixture, such as a cell lysate. The specificity of the interaction is dictated by the unique steric and electronic profile of the N1-methylated indole ring, which may bind to a hydrophobic pocket on the target protein with high affinity and selectivity. nih.gov
Sophisticated Analytical Techniques for Characterization and Purity Assessment in Research
High-Resolution Chromatographic Separations
Chromatographic methods are fundamental for assessing the purity of Fmoc-1-methyl-DL-tryptophan and for analyzing the peptides into which it has been incorporated. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for determining the purity of N-Fmoc protected amino acids, including this compound. phenomenex.com This method utilizes a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. The separation is driven by hydrophobic interactions; more non-polar molecules are retained longer on the column. oup.com
The significant hydrophobicity of the fluorenylmethoxycarbonyl (Fmoc) protecting group, combined with the methylated indole (B1671886) side chain of tryptophan, results in strong retention on a reversed-phase column. Purity is assessed by monitoring the column eluent with a UV detector, typically at a wavelength of 220 nm or 254 nm, where the Fmoc group exhibits strong absorbance. rsc.orgresearchgate.net The purity is calculated based on the relative area of the main product peak compared to the total area of all detected peaks.
Table 1: Illustrative RP-HPLC Conditions for Purity Analysis of this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm particle size, 250 x 4.6 mm | Provides a non-polar stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier to improve peak shape and ion-pairing. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the hydrophobic compound. |
| Gradient | 30% to 90% B over 20 minutes | Gradually increases elution strength to separate impurities from the main product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm | Wavelength for sensitive detection of the peptide backbone and Fmoc group. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
When this compound, a racemic mixture, is incorporated into a peptide chain containing other chiral amino acids, a mixture of diastereomers is formed. These diastereomers (e.g., a peptide containing L-amino acids and 1-methyl-L-tryptophan versus the same peptide containing L-amino acids and 1-methyl-D-tryptophan) have distinct three-dimensional structures. nih.gov
These subtle structural differences can often be resolved using RP-HPLC. nih.govchiraltech.com The diastereomers exhibit different interactions with the stationary phase, leading to different retention times and allowing for their separation and quantification. nih.gov The ability to separate these diastereomers is crucial for isolating the desired peptide stereoisomer and for studying the stereochemical outcome of peptide synthesis reactions.
Table 2: Hypothetical RP-HPLC Separation of a Model Pentapeptide Containing 1-methyl-tryptophan Stereoisomers
| Peptide Sequence | Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |
|---|---|---|---|
| Ac-Gly-Ala-Val-Trp(1-Me) -Leu-NH₂ | L-Trp(1-Me) Diastereomer | 18.5 | N/A |
Note: This table is illustrative. Actual retention times and resolution depend on the specific peptide sequence and chromatographic conditions.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures.
For the analysis of this compound and its corresponding peptides, UPLC provides much sharper and narrower peaks. This leads to higher resolution, enabling the separation of closely eluting impurities that might be co-eluted in a standard HPLC run. Furthermore, the analysis times are significantly reduced, often by a factor of 5 to 10, increasing sample throughput without compromising data quality. This makes UPLC an ideal technique for high-throughput purity screening and detailed analysis of complex peptide mixtures.
Advanced Spectroscopic and Spectrometric Characterization Methods
While chromatography is excellent for separation and purity assessment, spectroscopic and spectrometric methods are required to confirm the molecular identity and structure of the compound.
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic molecules. It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. For this compound, MS confirms the expected molecular weight of 440.5 g/mol . calpaclab.comnih.gov High-resolution mass spectrometry can further confirm the elemental composition, providing unambiguous identification.
Tandem mass spectrometry (MS/MS) can be used for structural elucidation. In this technique, the parent ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides detailed information about the molecule's structure, confirming the presence of the Fmoc group and the 1-methyl-tryptophan core. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry, particularly well-suited for the analysis of peptides and proteins. europeanpharmaceuticalreview.com In MALDI-MS, the analyte is co-crystallized with an energy-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically as singly charged ions ([M+H]⁺). nih.gov
This method is highly valuable for confirming the successful incorporation of this compound into a synthetic peptide. chemicke-listy.cz It provides a rapid and accurate determination of the peptide's molecular weight, confirming that the correct amino acid has been added. europeanpharmaceuticalreview.com Its high sensitivity and tolerance to salts and buffers make it a robust tool for analyzing crude and purified peptide samples. europeanpharmaceuticalreview.com Post-source decay (PSD) analysis in a MALDI-TOF (Time-of-Flight) instrument can also provide peptide sequence information. europeanpharmaceuticalreview.com
Table 3: Expected MALDI-TOF-MS Results for a Peptide Containing 1-methyl-tryptophan
| Analyte | Description | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) |
|---|---|---|---|
| This compound | Starting Material | 440.1736 | 441.1809 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Structure Confirmation
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used for the structural elucidation and confirmation of synthetic compounds like this compound. This method involves the ionization of the molecule followed by mass analysis in two stages (MS/MS), which provides detailed information about the molecule's structure through its fragmentation pattern.
In the first stage, the intact molecule is ionized, typically by protonation, to form the precursor ion [M+H]⁺. For this compound (Molecular Weight: 440.5 g/mol ), this would correspond to an m/z (mass-to-charge ratio) of approximately 441.5. calpaclab.com
In the second stage, this precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). The analysis of these fragments helps to confirm the different parts of the molecule. The fragmentation of Fmoc-derivatized amino acids is well-characterized. nih.gov
Key fragmentation pathways for this compound would include:
Loss of the Fmoc group: A characteristic fragmentation involves the cleavage of the bond between the fluorenylmethoxycarbonyl (Fmoc) group and the amino acid. This often occurs via the loss of dibenzofulvene (m/z 166) or the entire Fmoc group, leading to the formation of an ion corresponding to the 1-methyl-tryptophan residue.
Fragmentation of the Tryptophan side chain: The 1-methyl-indole side chain can also undergo specific fragmentation. The immonium ion of 1-methyl-tryptophan is a particularly informative fragment. As methylation on the α-nitrogen increases, the propensity for the loss of the side chain also increases. researchgate.net
Neutral losses: Common neutral losses, such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, are also observed.
The precise masses of these fragments allow for high-confidence identification of the compound and can be used to distinguish it from related impurities.
Table 1: Predicted ESI-MS/MS Fragmentation Data for [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Fragment |
| 441.5 | 219.1 | [1-methyl-DL-tryptophan+H]⁺ (Loss of Fmoc group) |
| 441.5 | 178.1 | Dibenzofulvene (from Fmoc cleavage) |
| 441.5 | 144.1 | Immonium ion of 1-methyl-tryptophan |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Fmoc Group Protons: The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, usually between 7.2 and 7.9 ppm. chemicalbook.com
Tryptophan Backbone Protons: The α-proton (CH) and β-protons (CH₂) of the tryptophan backbone will appear in the aliphatic region, typically between 3.0 and 4.5 ppm. Their exact shifts and coupling patterns confirm the structure. chemicalbook.com
Indole Ring Protons: The protons on the indole ring of tryptophan have characteristic shifts in the aromatic region, generally between 7.0 and 7.6 ppm. chemicalbook.com
N-Methyl Protons: A key signal for this specific compound is a singlet corresponding to the three protons of the methyl group attached to the indole nitrogen, which would be expected to appear around 3.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkage in the Fmoc group are typically found in the most downfield region of the spectrum (170-180 ppm).
Aromatic and Olefinic Carbons: Carbons of the fluorenyl and indole rings appear in the 110-145 ppm range. nih.gov
Aliphatic Carbons: The α-carbon, β-carbon, and the carbons of the Fmoc's CH and CH₂ groups are located in the upfield region of the spectrum. nih.gov
N-Methyl Carbon: The carbon of the N-methyl group will produce a distinct signal in the aliphatic region, typically around 30-35 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆
| Molecular Moiety | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Fmoc Group | Aromatic CH | 7.3 - 7.9 | 120 - 145 |
| CH, CH₂ | 4.2 - 4.4 | 47, 66 | |
| Tryptophan Backbone | α-CH | ~4.3 | ~55 |
| β-CH₂ | ~3.2 | ~28 | |
| COOH | ~12.8 (broad) | ~173 | |
| Indole Ring | Aromatic CH | 7.0 - 7.6 | 110 - 137 |
| N-CH₃ | ~3.7 | ~32 |
Spectrophotometric Monitoring of Fmoc Deprotection (UV-Vis)
In solid-phase peptide synthesis (SPPS), the repetitive removal of the N-terminal Fmoc protecting group is a critical step. UV-Vis spectrophotometry provides a simple and reliable real-time method to monitor the efficiency and completion of this deprotection reaction. tec5usa.comthieme-connect.de
The mechanism involves treating the Fmoc-protected amino acid with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov This treatment cleaves the Fmoc group through a β-elimination reaction, liberating the free amine on the peptide chain and generating a dibenzofulvene (DBF) molecule. luxembourg-bio.com The highly reactive DBF is immediately trapped by the piperidine to form a stable DBF-piperidine adduct. mostwiedzy.pl
This DBF-piperidine adduct possesses a strong chromophore that absorbs significantly in the UV region, with a characteristic maximum absorbance (λmax) at approximately 301 nm. luxembourg-bio.comresearchgate.net By measuring the absorbance of the solution flowing from the synthesis column, one can quantify the amount of Fmoc group cleaved. The concentration of the released adduct is directly proportional to the amount of deprotected amino acid, which allows for the calculation of reaction kinetics and confirmation of reaction completion. researchgate.net This quantitative monitoring is vital for identifying and troubleshooting difficult coupling or deprotection steps during the synthesis of complex peptides. researchgate.netspringernature.com
Table 3: UV-Vis Data for Spectrophotometric Monitoring of Fmoc Deprotection
| Analyte | Solvent | Wavelength (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| DBF-Piperidine Adduct | DMF | 301 nm | ~7800 |
| DBF-Piperidine Adduct | DMF | 289 nm | ~5800 |
Data sourced from studies using Fmoc-Glycine in DMF. mostwiedzy.pl
Capillary Electrophoresis (CE) for Amino Acid Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it well-suited for the analysis of amino acids. Different CE modes can be employed for amino acid profiling, including Capillary Zone Electrophoresis (CZE) for charged species and Micellar Electrokinetic Chromatography (MEKC) for both charged and neutral molecules. creative-proteomics.comcore.ac.uk Detection methods commonly coupled with CE include UV absorbance, laser-induced fluorescence (LIF) for higher sensitivity after derivatization, and mass spectrometry (MS) for definitive identification. creative-proteomics.comnih.govspringernature.com
Micellar Electrokinetic Chromatography (MEKC) with Pre-column Derivatization
Micellar Electrokinetic Chromatography (MEKC) is a powerful mode of CE that enables the separation of neutral analytes alongside charged ones. wikipedia.org The technique involves adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). This results in the formation of micelles, which act as a pseudo-stationary phase. wikipedia.org
Separation in MEKC is based on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. core.ac.uk For amino acid analysis, a pre-column derivatization step is typically performed to tag the amino acids with a chromophore or fluorophore. acs.orgnih.gov Using 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the derivatizing agent is advantageous as the resulting Fmoc-amino acids, including this compound, can be detected by UV or fluorescence and are amenable to MEKC separation. acs.org
Neutral analytes will partition into the micelle to varying degrees based on their hydrophobicity, affecting their migration time. This allows MEKC to resolve complex mixtures of derivatized amino acids that might be difficult to separate by other methods. nih.govunirioja.es
Table 4: Typical Experimental Conditions for MEKC Analysis of Fmoc-Amino Acids
| Parameter | Condition | Purpose |
| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 30-50 cm length) | Provides the separation channel. |
| Background Electrolyte | Borate (B1201080) or phosphate (B84403) buffer (pH ~9) | Maintains pH and conductivity. |
| Surfactant | Sodium Dodecyl Sulfate (SDS) (e.g., 25-50 mM) | Forms the micellar pseudo-stationary phase. |
| Organic Modifier | Acetonitrile or Methanol (e.g., 5-15%) | Modifies selectivity and resolution. nih.gov |
| Applied Voltage | 15 - 25 kV | Drives the electroosmotic flow and electrophoretic migration. |
| Detection | UV Absorbance (e.g., 214 nm or 254 nm) | Monitors the separated analytes. |
Identification and Quantification of Related Tryptophan Impurities and Metabolites
The high resolving power of MEKC makes it an excellent tool for assessing the purity of this compound and for profiling related tryptophan metabolites in biological samples. nih.govnih.gov
Impurity Profiling: During the synthesis of this compound, several impurities can arise. These may include the starting material (1-methyl-DL-tryptophan), non-methylated Fmoc-DL-tryptophan, or byproducts from side reactions. MEKC can effectively separate the main compound from these closely related impurities based on subtle differences in their charge, size, and hydrophobicity, allowing for accurate quantification. nih.govresearchgate.net For instance, the presence of an N-methyl group significantly alters the hydrophobicity compared to the non-methylated analogue, leading to different partitioning into the micelles and thus different migration times.
Metabolite Analysis: Tryptophan is a precursor to a wide range of biologically important metabolites, such as serotonin, kynurenine (B1673888), and indoleacetic acid. nih.govresearchgate.netrsc.org Aberrations in tryptophan metabolism are linked to various physiological and pathological states. researchgate.net MEKC, particularly when coupled with sensitive detection methods like laser-induced fluorescence or mass spectrometry, can be used to identify and quantify these metabolites in complex biological matrices after appropriate derivatization. The ability to profile multiple metabolites simultaneously provides valuable insights into metabolic pathways. rsc.org
Table 5: Examples of Tryptophan-Related Impurities and Metabolites Analyzable by CE/MEKC
| Compound Type | Compound Name | Relevance |
| Synthesis Impurity | Fmoc-DL-tryptophan | Unreacted starting material or demethylated product. |
| Synthesis Impurity | 1,1′-ethylidenebis(tryptophan) (EBT) | A known impurity in tryptophan manufacturing. d-nb.info |
| Metabolite | Serotonin | Neurotransmitter derived from tryptophan. nih.gov |
| Metabolite | Kynurenine | Key metabolite in the major catabolic pathway of tryptophan. researchgate.net |
| Metabolite | 5-Hydroxyindoleacetic acid (5-HIAA) | Main metabolite of serotonin. rsc.org |
| Metabolite | Indole-3-acetic acid | Tryptophan-derived phytohormone, also found in animals. rsc.org |
Biochemical and Biological Research Implications of Fmoc 1 Methyl Dl Tryptophan and Its Derivatives
Modulation of the Kynurenine (B1673888) Pathway in Research Models
The kynurenine pathway is the principal route for tryptophan degradation in mammals, producing several biologically active metabolites. frontiersin.org The enzyme indoleamine 2,3-dioxygenase (IDO) is a rate-limiting step in this pathway, particularly in extrahepatic tissues, and its activity is a key target for therapeutic intervention in various disease models. frontiersin.orgresearchgate.net 1-methyl-tryptophan, the active component derived from Fmoc-1-methyl-DL-tryptophan, is a well-documented modulator of this pathway. nih.govmdpi.comnih.gov
1-MT is recognized as a competitive inhibitor of IDO, binding to the enzyme but not being degraded due to its methyl group. nih.govnih.gov This inhibition is central to its biological effects, as IDO plays a critical role in immune tolerance by depleting local tryptophan and producing immunosuppressive kynurenine metabolites. nih.govnih.gov
The inhibitory effects of 1-MT stereoisomers on the two main IDO enzymes, IDO1 and IDO2, have been a subject of detailed investigation, revealing cell-type specific and context-dependent variations.
1-methyl-L-tryptophan (L-1-MT): In cell-free enzymatic assays using purified recombinant IDO1, the L-isomer is consistently shown to be the more potent competitive inhibitor. nih.govaacrjournals.org For instance, one study reported a Ki (inhibition constant) of 19 μM for L-1-MT, while the D-isomer was much less effective. aacrjournals.org This superior inhibitory activity of L-1-MT against IDO1 has also been observed in various cancer cell lines. nih.govaacrjournals.org However, its potency in whole-cell assays can be lower, with one study noting that high concentrations (1 mM) were needed to diminish kynurenine production in mature human dendritic cells. frontiersin.org Research also indicates that L-1-MT is more efficient than D-1-MT at inhibiting the enzymatic activity of IDO2. nih.gov
1-methyl-D-tryptophan (D-1-MT): Despite being a weaker inhibitor of purified IDO1 enzyme, the D-isomer (Indoximod) has demonstrated superior antitumor activity in multiple preclinical mouse models. nih.govaacrjournals.org This discrepancy led to the hypothesis that D-1-MT might preferentially inhibit IDO2. nih.gov However, subsequent research has challenged this, with some studies showing L-1-MT is a more effective inhibitor of both IDO1 and IDO2 activity. nih.gov The greater in vivo efficacy of D-1-MT may be attributable to mechanisms other than direct competitive inhibition, or to cell-type specific effects, as it was found to be more effective than the L-isomer in reversing T-cell suppression mediated by IDO-expressing dendritic cells. aacrjournals.org
The primary effect of IDO inhibition is the alteration of tryptophan catabolism, leading to changes in the levels of tryptophan and its downstream metabolite, kynurenine. However, studies with 1-MT have yielded complex and sometimes paradoxical results.
In many experimental systems, 1-MT functions as expected by inhibiting IDO, thereby reducing the conversion of tryptophan to kynurenine. nih.gov The ratio of kynurenine to tryptophan (KYN/TRP) is often used as a marker for IDO1 activity. nih.govmdpi.com In both murine and human cell cultures, treatment with 1-MT has been shown to decrease this ratio, indicating inhibition of tryptophan breakdown. nih.govfrontiersin.org
Conversely, some in vivo studies have found that 1-MT does not inhibit, and may even enhance, aspects of tryptophan degradation. In a porcine model of endotoxin-induced shock, L-1-MT failed to diminish the production of kynurenine. mdpi.comnih.gov Similarly, another study reported that 1-D-MT paradoxically increased kynurenine production in IDO1-expressing human cancer cells. nih.gov These findings suggest that the in vivo effects of 1-MT are complex and may involve mechanisms beyond simple IDO1 inhibition, potentially including off-target effects or upregulation of the IDO1 enzyme itself. nih.govfrontiersin.org
A surprising and significant finding in research on 1-MT is its effect on downstream metabolites of the kynurenine pathway, particularly kynurenic acid (KYNA). Multiple studies have demonstrated that administration of 1-MT, despite being an IDO inhibitor, leads to a significant increase in the concentration of KYNA in both in vitro and in vivo models. nih.govmdpi.comnih.govfrontiersin.org
This effect has been observed in murine splenocytes, human blood, and in live animal models. nih.govfrontiersin.org For instance, C57BL/6 mice that received 1-MT in their drinking water for five days showed elevated plasma levels of KYNA, alongside increased tryptophan and decreased kynurenine. nih.govfrontiersin.org Crucially, this increase in KYNA was also observed in IDO1-knockout mice, indicating that the mechanism driving this shift is not dependent on IDO1 activity. nih.govfrontiersin.orgnih.gov This suggests that 1-MT redirects tryptophan metabolism, favoring the pathway branch that leads to KYNA production. nih.govfrontiersin.org Given that KYNA has its own immunomodulatory and neuroprotective properties, this shift in metabolite profiles may be a key part of the therapeutic action of 1-MT. nih.govfrontiersin.org
| Metabolite | Effect of 1-MT Treatment | Significance |
|---|---|---|
| Tryptophan (TRP) | Increased | nih.govfrontiersin.org |
| Kynurenine (KYN) | Reduced | nih.govfrontiersin.org |
| Kynurenic Acid (KYNA) | Increased | nih.govfrontiersin.org |
| KYN/TRP Ratio | Reduced | nih.govfrontiersin.org |
The modulation of the kynurenine pathway by 1-MT has profound implications for immune regulation. By interfering with IDO-mediated tryptophan catabolism, 1-MT can influence the function of various immune cells, most notably T-cells. nih.govnih.gov IDO activity in the tumor microenvironment or other sites of inflammation creates an immunosuppressive state by depleting tryptophan, which is essential for T-cell proliferation, and by producing kynurenines that can induce T-cell apoptosis. researchgate.netnih.gov
The ability of 1-MT to reverse IDO-mediated T-cell suppression is a cornerstone of its investigation as an immunotherapeutic agent. frontiersin.org In vitro, the addition of 1-MT can restore the proliferation of T-cells that have been suppressed by IDO-expressing cells, such as dendritic cells or tumor cells. aacrjournals.orgnih.gov This effect is attributed to both the prevention of tryptophan depletion and the inhibition of suppressive kynurenine production. nih.gov
However, the influence of the different stereoisomers is complex. While L-1-MT is a more potent direct inhibitor of the IDO1 enzyme, D-1-MT has often been found to be more effective at restoring T-cell responses in co-culture systems with dendritic cells and in producing antitumor effects in vivo. aacrjournals.org Some research suggests that D-1-MT may act as a tryptophan mimetic, reversing cellular stress signals caused by tryptophan deficiency and thereby restoring T-cell function. researchgate.net
Furthermore, while 1-MT can reverse T-cell suppression mediated by IDO1, studies have shown it is not effective at reversing T-cell proliferation arrest mediated by IDO2, even at high concentrations. nih.gov This indicates that IDO2 may utilize a different mechanism for T-cell suppression that is not overcome by 1-MT. nih.gov In some contexts, 1-MT has been shown to modulate T-cell differentiation, shifting the response. For example, when dendritic cells were stimulated with LPS in the presence of 1-MT, they subsequently activated T-cells that produced IL-5 and IL-13 (a Th2-type response) rather than IFN-γ (a Th1-type response). nih.gov
| Isomer | Effect on Purified IDO1 Enzyme | Effect on IDO2 Enzyme | Efficacy in Reversing T-Cell Suppression by Dendritic Cells | Observed In Vivo Antitumor Efficacy |
|---|---|---|---|---|
| 1-methyl-L-tryptophan (L-1-MT) | More potent competitive inhibitor | More potent inhibitor than D-1-MT | Less effective than D-1-MT | Less effective than D-1-MT |
| 1-methyl-D-tryptophan (D-1-MT) | Weak inhibitor | Less potent inhibitor than L-1-MT | More effective than L-1-MT | Superior to L-1-MT |
Research on Immunomodulatory Effects in Preclinical Contexts
Studies on Toll-Like Receptor Modulation and Inflammatory Pathways
Research has revealed that 1-methyl-tryptophan (1-MT), the active component derived from this compound, can modulate immune responses through mechanisms independent of its well-known role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO). aacrjournals.orgfrontiersin.org These independent effects involve the direct modulation of Toll-Like Receptor (TLR) signaling in dendritic cells (DCs), which are crucial antigen-presenting cells that orchestrate adaptive immune responses. aacrjournals.org
The influence of 1-MT on DC function is highly dependent on the specific TLR that is activated. aacrjournals.orgmdpi.com Studies on human monocyte-derived dendritic cells have demonstrated that 1-MT exhibits distinct effects based on the TLR ligand used for DC maturation:
TLR2/1 and TLR2/6: When DCs are stimulated with ligands for TLR2/1 or TLR2/6, 1-MT significantly enhances the Th1-polarizing profile of these cells. aacrjournals.orgmdpi.com
TLR3: In contrast, 1-MT has no discernible effect on DCs that are stimulated via the TLR3 ligand poly(I:C). aacrjournals.orgmdpi.com
TLR4: Drastic functional changes are observed when DCs are stimulated with the TLR4 ligand, lipopolysaccharide (LPS). aacrjournals.orgmdpi.com In this context, 1-MT redirects the DC function towards a Th2-polarizing phenotype. aacrjournals.org These DCs show a reduced capacity to induce interferon-gamma (IFN-γ) secretion from T cells, while promoting the secretion of Th2-associated cytokines such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13). aacrjournals.orgmdpi.com
The mechanism underlying this TLR-dependent modulation by 1-MT involves the activation of specific intracellular signaling pathways. The shift towards a Th2 response in LPS-stimulated DCs correlates with an increased phosphorylation of p38 and ERK MAPKs (mitogen-activated protein kinases) and a sustained activation of the transcription factor c-Fos. aacrjournals.org The functional relevance of these pathways was confirmed by experiments showing that synthetic inhibitors of p38 and ERK phosphorylation could block the modulatory effects of 1-MT on these cells. aacrjournals.org
These findings are significant as they demonstrate that 1-MT can directly interfere with TLR signaling to shape the nature of the subsequent T-cell response, an activity that is separate from its inhibition of tryptophan catabolism via the IDO pathway. aacrjournals.org
Table 1: Effects of 1-Methyl-Tryptophan on Dendritic Cell Function Based on Toll-Like Receptor (TLR) Stimulation
| TLR Ligand | Receptor(s) Stimulated | Effect of 1-MT on DC Function | Resulting T-Helper Cell Polarization |
|---|---|---|---|
| Pam3CSK4 / PGN | TLR2/1 or TLR2/6 | Strongly enhanced Th1 profile | Th1 |
| poly(I:C) | TLR3 | No effect | Unchanged |
| LPS | TLR4 | Reoriented DC function | Th2 |
Development of Advanced Research Tools and Prodrug Systems
The therapeutic and research potential of 1-methyltryptophan has been limited by certain pharmacokinetic challenges. mdpi.com To address these limitations, advanced drug delivery systems and prodrug strategies have been explored. The Fmoc protecting group on this compound is a classic example of a prodrug-like modification, designed to be cleaved to release the active molecule.
One innovative approach to improve the delivery of 1-methyltryptophan is the development of polymeric micelles. mdpi.com Polymeric micelles are self-assembling nanoscale structures formed from amphiphilic block copolymers in an aqueous environment. wikipedia.org They consist of a hydrophobic core, capable of encapsulating poorly water-soluble compounds, and a hydrophilic shell that provides stability in biological fluids. wikipedia.org
Researchers have successfully engineered amphiphilic block copolymers composed of polyethylene (B3416737) glycol (PEG) and poly(1-methyl-L-tryptophan) (P(MLT)). mdpi.com These PEG-P(MLT) copolymers self-assemble into polymeric micelles in aqueous solutions. mdpi.com This formulation is designed to act as a carrier for MLT, addressing its suboptimal pharmacokinetic properties. mdpi.com The micellar structure allows for the stable encapsulation of the active compound, potentially improving its circulation time and bioavailability in a research context. mdpi.comwikipedia.org
The PEG-P(MLT) polymeric micelles also function as an enzymatically activated inhibitor system. mdpi.com The poly(amino acid) backbone of the P(MLT) core is designed to be biodegradable. Specifically, it can be degraded by enzymes like chymotrypsin. mdpi.com This enzymatic degradation leads to the cleavage of the polymer chain and the subsequent controlled release of the active inhibitor, 1-methyl-L-tryptophan. mdpi.com
In biochemical studies, these micelles have been shown to effectively inhibit IDO activity in activated macrophage cell lines, as evidenced by a reduction in the levels of kynurenine, the metabolic product of tryptophan degradation by IDO. mdpi.com This demonstrates the potential of using such systems as research tools for the targeted and sustained delivery of IDO inhibitors. The enzymatic activation provides a mechanism for site-specific release in environments where relevant enzymes are active, offering a sophisticated tool for studying the effects of IDO inhibition in various biological models. mdpi.com
Research into Structure-Activity Relationships of Tryptophan Analogs
The biological activity of tryptophan analogs is highly dependent on their specific chemical structure. Modifications such as methylation can dramatically alter their interaction with biological targets. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective research probes and therapeutic candidates.
The position of a methyl group on the tryptophan scaffold is a critical determinant of biological function. This is clearly illustrated by comparing the activities of tryptophan analogs methylated at different positions, such as the indole (B1671886) nitrogen (position 1) versus the alpha-carbon of the amino acid backbone.
Methylation at the 1-position of the indole ring, as in 1-methyl-tryptophan (1-MT) , results in a competitive inhibitor of the IDO enzyme. nih.gov The methyl group at this position prevents the enzymatic oxidative cleavage of the indole ring, thereby blocking the catalytic activity of IDO. frontiersin.org The stereochemistry of 1-MT is also crucial; the L-isomer (L-1MT) is generally a more potent inhibitor of purified IDO1 enzyme activity compared to the D-isomer (D-1MT). aacrjournals.orgnih.gov However, in cellular systems, particularly with dendritic cells, the D-isomer has shown comparable or even superior efficacy in reversing IDO-mediated T-cell suppression. aacrjournals.org
In contrast, methylation at the alpha-carbon yields α-methyl-tryptophan . This structural change leads to a compound with a completely different biological activity profile. Recent studies have identified α-methyl-L-tryptophan (α-MLT) as an effective weight-loss agent in multiple mouse models of obesity. portlandpress.com Unlike 1-MT, its primary described activity is not related to IDO inhibition but to the reversal of obesity and associated metabolic syndrome features like hyperglycemia and insulin (B600854) resistance. portlandpress.com The D-enantiomer, α-methyl-D-tryptophan (α-MDT), showed negligible activity in this context, again highlighting the importance of stereochemistry. portlandpress.com
Furthermore, methylation at other positions on the indole ring, such as in 4-methyl-tryptophan , 5-methyl-tryptophan , and 6-methyl-tryptophan , also confers distinct properties. These compounds, unlike 1-methyl-tryptophan, can serve as inducers for the tryptophanase operon, an enzyme system involved in tryptophan metabolism in bacteria. nih.gov This indicates that methylation at positions on the benzene (B151609) portion of the indole ring allows for interactions with the regulatory components of this system, an activity not observed when the methyl group is at the indole nitrogen. nih.gov
These examples clearly demonstrate that the specific placement of a methyl group on the tryptophan molecule dictates its biological interactions, leading to vastly different functional outcomes, from enzyme inhibition to metabolic regulation.
Table 2: Comparison of Biological Activities of Methylated Tryptophan Analogs
| Compound Name | Position of Methyl Group | Primary Biological Activity Noted in Research |
|---|---|---|
| 1-Methyl-DL-tryptophan | Indole Nitrogen (N1) | Competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO). nih.gov |
| α-Methyl-L-tryptophan | Alpha-carbon (Cα) | Weight-loss agent; reverses features of metabolic syndrome. portlandpress.com |
| 5-Methyl-tryptophan | Indole Ring (C5) | Inducer of the tryptophanase operon. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing peptides incorporating Fmoc-1-methyl-DL-tryptophan?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, using this compound as a protected amino acid derivative. Key steps include:
- Coupling : Activate the Fmoc-protected amino acid with coupling agents like HBTU/HOBt in DMF.
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF.
- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of water/acetonitrile (0.1% TFA) to isolate the target peptide .
- Validation : Confirm incorporation via MALDI-TOF mass spectrometry and analytical HPLC .
Q. How is this compound characterized for purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : Assess purity (>97%) with a C18 column and UV detection at 220 nm.
- NMR Spectroscopy : Verify stereochemistry and methyl group placement via H and C NMR in deuterated DMSO .
- Optical Rotation : Measure specific rotation to distinguish enantiomeric purity (e.g., ≤0.5% D-enantiomer) .
Q. What are the common applications of this compound in peptide-based research?
- Methodological Answer : It is used to:
- Modulate Peptide-Protein Interactions : Introduce steric hindrance via the 1-methyl group to study binding specificity in enzyme inhibitors (e.g., compstatin analogs) .
- Enhance Metabolic Stability : Reduce enzymatic degradation in therapeutic peptide candidates .
- Study Stereochemical Effects : Compare DL- vs. L-forms to analyze chiral preferences in receptor binding .
Advanced Research Questions
Q. How can researchers optimize the incorporation efficiency of this compound in solid-phase peptide synthesis?
- Methodological Answer : Address steric hindrance from the methyl group by:
- Extended Coupling Times : Use 2–4 hours with double coupling steps.
- Temperature Control : Perform reactions at 40°C to improve solubility and reactivity.
- Orthogonal Protection : Pair with acid-labile side-chain protecting groups (e.g., Boc) to minimize side reactions .
- Monitoring : Use Kaiser tests or in-situ FTIR to confirm coupling completion .
Q. What analytical strategies are recommended to resolve contradictions in the biological activity data of peptides containing this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with/without the methyl group using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity differences .
- Molecular Dynamics Simulations : Model the methyl group’s impact on peptide conformation and target engagement.
- Batch Consistency Checks : Replicate experiments across multiple synthesis batches to rule out purity or enantiomeric ratio variations .
Q. What methodologies are effective in addressing solubility challenges of this compound during experimental procedures?
- Methodological Answer :
- Co-Solvent Systems : Use DMF:DMSO (9:1) or DCM:DMF mixtures to enhance solubility during SPPS .
- pH Adjustment : Dissolve the compound in 0.1 M ammonium bicarbonate (pH 8.5) for aqueous experiments.
- Sonication : Apply ultrasonic agitation for 10–15 minutes to disperse aggregates.
- Storage : Maintain at -20°C in anhydrous conditions to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
